7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for their wide range of pharmacological properties, including antipsychotic, anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one typically involves the cyclization of 2-aminothiazoles with various electrophilic reagents. One efficient method is the reaction of 2-aminothiazoles with fluorinated alkynoates under transition-metal-free conditions, resulting in good to excellent yields . Another approach involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes .
Industrial Production Methods: Industrial production of this compound may utilize scalable one-pot reactions that offer high yields and regioselectivity. These methods often employ readily available starting materials and mild reaction conditions to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolo[3,2-a]pyrimidin-7-ol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolo[3,2-a]pyrimidin-7-ol derivatives.
Substitution: Various substituted thiazolo[3,2-a]pyrimidin-7-one derivatives.
Scientific Research Applications
7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antipsychotic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Thiazolo[3,2-a]pyrimidin-3-ones
- Oxazolo[3,2-a]pyrimidin-7-ones
- Thiazolo[3,2-b]triazoles
Comparison: 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one stands out due to its unique structural features and diverse biological activities. Compared to thiazolo[3,2-a]pyrimidin-3-ones, it exhibits different reactivity and pharmacological profiles. Oxazolo[3,2-a]pyrimidin-7-ones share some similarities but differ in their oxygen-containing ring, which affects their chemical properties and biological activities .
Properties
CAS No. |
32278-38-9 |
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Molecular Formula |
C6H4N2OS |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H4N2OS/c9-5-1-2-8-3-4-10-6(8)7-5/h1-4H |
InChI Key |
RJNRPLUDGBXSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CSC2=NC1=O |
Origin of Product |
United States |
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